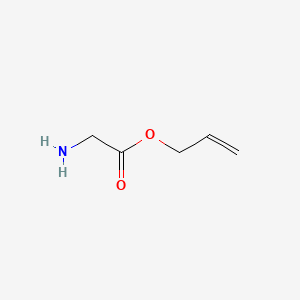

Allyl glycinate

Description

Historical Perspectives and Early Investigations of Allyl Glycinate (B8599266) and Related Allyl Amino Acids

Early investigations into compounds related to allyl glycinate, such as allylglycine, date back to methods that were often costly and of primary theoretical interest. One of the initial processes for preparing allylglycine involved the reaction of allylamine (B125299) with ethyl bromoacetate (B1195939) in an ether solution at 0°C, which was then followed by the hydrolysis of the resulting ester. google.com An alternative method involved reacting allylamine with chloroacetamide, followed by hydrolysis. google.com Both of these early methods were considered uneconomical for large-scale production due to the cost of reagents and the multiple steps required. google.com A subsequent improved process involved the direct reaction of chloroacetic acid with a large excess of allylamine at low temperatures (0 to 20°C), which eliminated the separate hydrolysis step. google.com

Early studies on allylglycine, a derivative of glycine (B1666218), also revealed its biological activity. It was identified as an inhibitor of glutamate (B1630785) decarboxylase, an enzyme responsible for the biosynthesis of the neurotransmitter GABA. wikipedia.org This inhibitory action leads to reduced GABA levels and was observed to induce seizures in animal studies. wikipedia.org

The synthesis of more complex related structures, such as α,α-disubstituted α-amino acids, proved to be a significant challenge for early synthetic chemists. acs.org The formation of α-allyl-α-aryl α-amino acids, for instance, was found to be particularly difficult using traditional methods like the Strecker reaction or addition to α-iminoesters. acs.org These early challenges spurred the development of more advanced synthetic strategies in the decades that followed.

Significance of this compound as a Building Block in Complex Molecular Architectures

This compound and related allyl amino acid esters are highly valued as versatile building blocks in the synthesis of complex molecular structures. orgsyn.orgorgsyn.org The presence of the allyl group's double bond provides a key functional handle that can be manipulated through a wide range of chemical transformations. orgsyn.org This reactivity makes these compounds crucial intermediates in the synthesis of natural products, pharmaceuticals, and other bioactive molecules. ontosight.aichemimpex.com

These building blocks have been instrumental in the creation of:

Macrocyclic compounds : They are used to synthesize macrocyclic dipeptide β-turn mimics and potent macrocyclic HCV NS3 protease inhibitors. orgsyn.orgorgsyn.org

Constrained Peptides and Amino Acids : Allylglycine derivatives are precursors for azabicyclo[X.Y.0]alkanone amino acids and bicyclic amino acid substrates used in Pauson-Khand cyclizations. orgsyn.orgorgsyn.org The intramolecular metathesis of peptides containing allylglycine has been a key strategy in creating "stapled peptides," which are conformationally constrained α-helical peptides. orgsyn.org

Bioactive Peptides : They are used in the synthesis of anti-bacterial cyclic peptides. orgsyn.org The alkenyl functional group is particularly valuable for site-selective protein modification and the preparation of glycopeptides. nih.gov

Chiral Synthesis : this compound derivatives serve as chiral building blocks for creating enantiomerically pure compounds, which is critical in pharmaceutical development. chemimpex.com

The strategic incorporation of the allyl group allows for subsequent chemical modifications, such as olefin metathesis, to construct complex cyclic systems, including all-carbon analogs of disulfide-bridged macrocyclic peptides. orgsyn.orgnih.gov

Overview of Research Trajectories in this compound Chemistry

Research in the field of this compound chemistry has evolved significantly, with several key trajectories emerging. A primary focus has been the development of stereoselective and efficient synthetic methods to access these valuable building blocks.

Key Research Areas:

Asymmetric Synthesis : A major thrust of research has been the development of catalytic asymmetric methods to control the stereochemistry at the α-carbon. This includes:

Phase-Transfer Catalysis (PTC) : Pioneered by O'Donnell, this method involves the allylation of Schiff base ester enolates. nih.gov The development of advanced C2 symmetric quaternary ammonium (B1175870) salt catalysts has improved this approach. nih.gov

Transition-Metal Catalysis : Palladium-catalyzed allylic alkylation of chelated glycine ester enolates has become a powerful tool for the stereoselective synthesis of γ,δ-unsaturated amino acids. researchgate.net This method can be controlled through the use of chiral ligands or by transferring chirality from optically active allylic substrates. researchgate.net Researchers have also developed palladium-catalyzed processes involving C–H activation of N-allyl imines to react with glycinates, providing access to vicinal diamino derivatives. semanticscholar.orgrsc.org

Chiral Auxiliaries : Diastereoselective syntheses have been achieved using removable chiral auxiliaries such as those derived from ephedrine (B3423809), menthone, and camphor (B46023). orgsyn.org

Organocatalysis : Chiral squaramide hydrogen-bond donors have been used as anion-abstraction catalysts for the highly enantioselective and diastereoselective synthesis of α-allyl amino esters from α-chloro glycinates. nih.gov

Applications in Peptide and Protein Chemistry : A significant research trajectory involves the use of allylglycine derivatives to create modified peptides with specific structural and functional properties. The development of "stapled peptides" by Verdine and others for stabilizing α-helical conformations is a prominent example. orgsyn.org These constrained peptides have applications in modulating protein-protein interactions.

Materials Science : More recently, this compound derivatives have found applications in materials science. For instance, poly[bis(glycine-allyl-ester)phosphazene] has been investigated for the fabrication of scaffolds in tissue engineering, particularly for nerve regeneration. jku.at Research in this area aims to leverage the reactivity of the allyl group for cross-linking polymer chains to create biocompatible and degradable materials. jku.at

These research trajectories highlight the continued expansion of this compound chemistry from fundamental synthetic challenges to sophisticated applications in creating functional molecules and materials.

Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | prop-2-enyl 2-aminoacetate | C₅H₉NO₂ | 115.13 |

| Allylglycine | 2-Aminopent-4-enoic acid | C₅H₉NO₂ | 115.13 |

| N-Allylglycine | 2-(prop-2-enylamino)acetic acid | C₅H₉NO₂ | 115.13 |

| α-Methyl-D-allylglycine | (R)-2-Amino-2-methyl-4-pentenoic acid | C₆H₁₁NO₂ | 129.16 |

| Boc-N-(Allyl)-glycine | 2-{(tert-butoxy)carbonylamino}acetic acid | C₁₀H₁₇NO₄ | 215.25 |

Data sourced from PubChem and other chemical suppliers. wikipedia.orgchemimpex.comontosight.ainih.govnih.govchemscene.com

Table 2: Selected Spectroscopic Data for an Allylglycine Derivative Intermediate

The following data pertains to tert-butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate, an intermediate in the synthesis of N-(Boc)-allylglycine methyl ester.

| Type | Data |

| ¹H NMR (400 MHz, CD₃OD) | δ: 2.68-2.75 (m, 2 H), 3.86 (s, 3 H), 4.16-4.19 (m, 1 H), 5.27-5.33 (m, 2 H), 5.77-5.81 (m, 1 H) |

Data sourced from Organic Syntheses. orgsyn.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-3-8-5(7)4-6/h2H,1,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEADEFBQNPUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208495 | |

| Record name | Allyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59765-55-8 | |

| Record name | Glycine, 2-propen-1-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59765-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059765558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Allyl Glycinate and Its Derivatives

Classical and Modern Synthetic Routes to Allyl Glycinate (B8599266)

The preparation of allyl glycinate can be achieved through several established and contemporary chemical reactions. These methods include direct esterification, reactions involving key starting materials like chloroacetic acid and allylamine (B125299), and syntheses from chiral amino acid precursors.

Esterification Reactions with Allyl Alcohol

A primary and straightforward method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the direct condensation of glycine (B1666218) with allyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of this reversible reaction is typically driven towards the product side by using an excess of allyl alcohol or by the continuous removal of water as it is formed, often employing a Dean-Stark apparatus. pearson.commasterorganicchemistry.com

Alternatively, palladium(II)/sulfoxide-catalyzed C-H oxidation provides a modern approach to synthesize complex allylic esters directly from terminal olefins and carboxylic acids, yielding (E)-allylic esters with high selectivity. nih.gov Another method involves the reaction of allyl acetate (B1210297) with a methyl or ethyl ester of the carboxylic acid in the presence of a metal alkoxide catalyst, a process known as transesterification. google.com Furthermore, the oxidation of this compound derivatives can be achieved using manganese(IV) oxide in dichloromethane (B109758) at room temperature, which efficiently yields the corresponding highly homogeneous imine in high chemical yield. jst.go.jp

Reactions Involving Chloroacetic Acid and Allylamine

An improved, single-step process for the production of allylglycine involves the reaction of chloroacetic acid with allylamine. google.com For this reaction to proceed with good yields and to avoid the formation of by-products such as allylimino diacetic acid, a large excess of free allylamine is reacted with chloroacetic acid. google.com The reaction is typically conducted in an aqueous solution at a controlled temperature, approximately between 0°C and 20°C. google.com Specifically, a molar ratio of at least eight moles of allylamine to one mole of chloroacetic acid is recommended. google.com The resulting allylglycine can be isolated as its hydrochloride salt. google.com

A related synthesis produces N-allylglycine hydrochloride by reacting a 50 wt% aqueous solution of glyoxylic acid with allylamine in water at room temperature. rsc.org After stirring for 24 hours, hydrochloric acid is added, and the mixture is refluxed to yield the final product. rsc.org

Preparation from Amino Acid Chiral Educts (e.g., Glutamate)

Allylglycinates can be synthesized from readily available chiral amino acids, which serve as starting materials. For instance, L-glutamic acid can be used as a chiral educt. orgsyn.org In one pathway, glutamate (B1630785) is converted into allyl 2-(Boc-amino)-4-triphenylphosphonium butanoate. This intermediate then undergoes Wittig-Horner-Wadsworth-Emmons reactions with various aldehydes to produce unsaturated amino acids. orgsyn.org

Another example starts from L-aspartic acid, which can be modified to prepare an (S)-methyl 2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate intermediate. google.com This oxobutanoate derivative can then be reacted with an alkyltriphenylphosphonium halide in a Wittig-type reaction to stereochemically synthesize allylglycine derivatives. google.com These methods demonstrate the utility of natural amino acids as a chiral pool for the synthesis of more complex, non-natural amino acid derivatives.

Stereoselective and Enantioselective Synthesis of α-Allyl Amino Esters

The control of stereochemistry is crucial in the synthesis of biologically active molecules. For α-allyl amino esters, stereoselective and enantioselective methods are employed to produce specific stereoisomers. These methods often rely on the use of chiral auxiliaries or catalysts.

Chiral Auxiliaries in Diastereoselective Allylglycinate Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. renyi.hu After the desired stereocenter is created, the auxiliary can be removed. In the context of allylglycinate synthesis, chiral auxiliaries are used to direct the diastereoselective alkylation of a glycine enolate or its equivalent.

For example, novel chiral glycinate derivatives containing the α-phenylethyl group have been studied as potential precursors for enantiopure α-substituted-α-amino acids. The alkylation of the lithium enolate of N-(1-phenylethyl)benzamide-substituted glycinate showed substantial stereoinduction. scielo.org.mx Another approach reported the use of (-)-8-phenylmenthol (B56881) as a chiral auxiliary in the asymmetric alkylation of the 8-phenylmenthyl ester of an N-Boc-2-bromoglycine derivative with allyl-tri-n-butylstannanes, which resulted in excellent diastereoselectivity. renyi.hu

| Chiral Auxiliary | Precursor | Electrophile/Reagent | Diastereoselectivity |

| α-Phenylethylamino group | (S)-N-Benzyl-N-(1-phenylethyl)glycinate | Benzyl bromide | Moderate |

| α-Phenylethylamino group | (S)-N-Benzoyl-N-(1-phenylethyl)glycinate | Various alkyl halides | Substantial (78:22 dr) scielo.org.mx |

| (-)-8-Phenylmenthol | 8-Phenylmenthyl ester of Nα-Boc-2-bromoglycine | Allyl-tri-n-butylstannane | Excellent renyi.hu |

Ephedrine-derived Imidazolidinone Glycinimides

Among the various chiral auxiliaries, those derived from ephedrine (B3423809) have proven to be particularly effective. Ephedrine-derived imidazolidinones are versatile chiral auxiliaries used in the asymmetric synthesis of α-amino acids through diastereoselective alkylation. thieme-connect.comoalib.com These auxiliaries create a rigid chiral environment that effectively controls the approach of the electrophile to the enolate.

New acyclic chiral iminic glycine reagents derived from 1,5-dimethyl-4-phenylimidazolidin-2-one (B3033512) have been prepared and diastereoselectively alkylated. nih.gov The alkylation can be performed with activated alkyl halides and electrophilic olefins under various conditions, including the use of strong bases like lithium hexamethyldisilazide (LHMDS) at low temperatures, solid-liquid phase-transfer catalysis, or in the presence of organic bases. nih.gov The hydrolysis of the alkylated products yields the corresponding α-amino acid, and the chiral imidazolidinone auxiliary can often be recovered in good yield. nih.gov This methodology has been successfully applied to the synthesis of a range of acyclic and heterocyclic (S)- and (R)-α-amino acids. nih.gov

| Reagent | Base/Conditions | Diastereoselectivity |

| 1,5-Dimethyl-4-phenylimidazolidin-2-one-derived glycinimide | LHMDS, KOBu(t), -78°C | High |

| 1,5-Dimethyl-4-phenylimidazolidin-2-one-derived glycinimide | LiOH, TBAB, -20°C (PTC) | High |

| 1,5-Dimethyl-4-phenylimidazolidin-2-one-derived glycinimide | DBU, BEMP, TMG, -20°C | High |

The synthesis of this compound and its derivatives is a significant area of research in organic chemistry, primarily due to their role as versatile building blocks for non-proteinogenic α-amino acids. These compounds are crucial in peptide chemistry and the development of pharmacologically active molecules. Various synthetic strategies have been developed to produce these compounds, often with a focus on controlling stereochemistry. This article details several key methodologies, including the use of chiral auxiliaries derived from natural products, phase-transfer catalysis, and metal-catalyzed asymmetric allylic alkylation.

1 Diastereoselective Syntheses Using Chiral Auxiliaries

Diastereoselective approaches to synthesizing this compound often employ chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.

2 Menthone-derived Nitrones

One diastereoselective approach for the synthesis of allylglycinate involves the use of menthone-derived nitrones. orgsyn.orgorgsyn.org This method relies on a chiral auxiliary that can be subsequently removed or destroyed. orgsyn.orgorgsyn.org The synthesis begins by reacting (-)-menthol with bromoacetyl bromide to form (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-bromoacetate. nsf.govgoogle.com This intermediate is then reacted with an amine to produce the corresponding menthol (B31143) glycinate. nsf.govgoogle.com The use of different amines allows for the creation of a diverse set of menthol glycinates. nsf.gov For instance, reacting the bromoacetate (B1195939) with dimethylamine (B145610) yields the corresponding menthol glycinate in high yield. nsf.gov

3 Camphor-derived Glycine Derivatives

Camphor-derived auxiliaries are also utilized in the diastereoselective synthesis of this compound. orgsyn.orgorgsyn.org These methods provide access to enantiomerically enriched allylglycinates. orgsyn.orgorgsyn.org Chiral tricycloiminolactones derived from natural (+)-camphor serve as versatile glycine equivalents for synthesizing various enantiopure α-amino acids. acs.org The alkylation stereochemistry of glycinate imines can be influenced by internal alkoxides in camphor-derived alcohols. Furthermore, the camphor (B46023) imine of t-butyl aminoacetate undergoes absolutely diastereoselective asymmetric Michael addition with 2-alkylidenemalonates.

2 Phase-Transfer Catalysis in Allylation of Glycine Imino Esters

Phase-transfer catalysis (PTC) is a powerful and operationally simple method for the asymmetric alkylation of glycine imino esters. acs.orgorganic-chemistry.org This technique involves the use of a catalyst to facilitate the migration of a reactant from one phase into another where the reaction occurs. It is particularly attractive due to its mild reaction conditions and reduced environmental impact. mdpi.com

1 Tartrate-Derived Quaternary Ammonium (B1175870) Catalysts

Quaternary ammonium salts derived from tartaric acid have been developed as chiral phase-transfer catalysts for the asymmetric α-alkylation of glycine Schiff bases. nih.govresearchgate.net Both enantiomers of tartaric acid are readily available, making it a prominent chiral source. nih.govmdpi.com Novel C2-symmetric N-spiro quaternary ammonium salts synthesized from TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), which are derived from tartaric acid, have been shown to catalyze the asymmetric α-alkylation of glycine Schiff bases, yielding products with high enantioselectivities. nih.gov The catalytic performance of these compounds is dependent on their aryl substituents and the specific reaction conditions. nih.gov Under optimized conditions, α-alkylated products can be obtained in good yields and with up to 93% enantiomeric excess (ee). nih.gov

Menthone-derived Nitrones

2 Cinchona Alkaloid-Derived Quaternary Ammonium Catalysts

Quaternary ammonium salts derived from Cinchona alkaloids are highly effective phase-transfer catalysts for the asymmetric synthesis of α-amino acids. nih.govrsc.org These catalysts are used in the alkylation of glycine imines, such as the tert-butyl ester benzophenone (B1666685) imine of glycine. chimia.ch The choice of Cinchona alkaloid, such as cinchonine (B1669041) or its pseudoenantiomer cinchonidine, can predictably control the stereochemistry of the product. mdpi.com For example, a cinchonine-derived catalyst typically yields the (R)-enantiomer, while a cinchonidine-derived catalyst produces the (S)-enantiomer. mdpi.comnih.gov

The structure of the catalyst, particularly the N-substituent on the alkaloid, significantly influences the enantioselectivity. chimia.ch Catalysts incorporating an N-anthracenylmethyl group have shown improved enantioselectivities, often exceeding 90% ee. chimia.ch Further modifications, such as using a 10,11-dihydroalkaloid, can enhance enantioselectivity even more. chimia.ch These catalysts have been successfully applied to the alkylation of glycine imine esters with various alkyl halides, consistently achieving high enantioselectivities (97–>99% ee). acs.org

| Catalyst Type | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Tartrate-Derived N-Spiro Quaternary Ammonium Salt | Glycine Schiff Base | (S) or (R) | Up to 93% nih.gov |

| Cinchona Alkaloid-Derived Quaternary Ammonium Salt | Glycine Imine Ester | (R) or (S) | >90% chimia.ch |

| Dihydrocinchonidine-Derived Quaternary Ammonium Salt | Glycine Imine | (S) or (R) | 91-98% chimia.ch |

3 Metal-Catalyzed Asymmetric Allylic Alkylation (AAA)

Metal-catalyzed asymmetric allylic alkylation (AAA) is a highly efficient method for constructing chiral centers. Palladium-catalyzed approaches are particularly prominent in the synthesis of this compound derivatives.

Tartrate-Derived Quaternary Ammonium Catalysts

1 Palladium-Catalyzed Approaches

Palladium-catalyzed asymmetric allylic alkylation of glycine derivatives is a versatile method for producing enantiomerically enriched α-allylic amino acids. nih.govacs.org This can be achieved through a dual catalytic system involving a chiral phase-transfer catalyst and a palladium complex, even without the use of chiral phosphine (B1218219) ligands. acs.orgnih.govacs.org The selection of an achiral palladium ligand, such as P(OPh)3, is crucial for achieving high enantioselectivity. acs.orgnih.govacs.org

In one approach, the palladium-catalyzed reaction of a glycine imino ester with an allylic acetate in the presence of a chiral quaternary ammonium salt and a solid base like potassium hydroxide (B78521) can produce the allylated product. acs.org The enantioselectivity of this reaction can be influenced by the structure of the phase-transfer catalyst. acs.org

Another powerful strategy is the palladium-catalyzed asymmetric allylic C-H alkylation of 1,4-dienes with glycine Schiff bases. sciengine.com This method, utilizing chiral palladium-phosphoramidite catalysis, proceeds under mild conditions and tolerates a wide range of 1,4-dienes. sciengine.com It delivers structurally diverse chiral β-branched α-amino acid surrogates in good yields with high levels of regio-, Z/E-, diastereo-, and enantioselectivities. sciengine.com

Furthermore, an efficient method for the asymmetric trifluoromethylated allylic alkylation of N-substituted glycine ethyl esters has been developed using a [Pd(C3H5)Cl]2/(R)-BINAP catalyst. researchgate.netresearchgate.net This reaction provides various trifluoromethyl-containing N-substituted glycine ethyl ester derivatives in good yields and with excellent enantioselectivities. researchgate.netresearchgate.net

A zinc-mediated, palladium-catalyzed cross-coupling reaction has also been used for the preparation of N-(Boc)-allylglycine methyl ester. orgsyn.orgorgsyn.org This process involves the reaction of an organozinc reagent, derived from a protected serine, with vinyl bromide in the presence of a palladium catalyst. orgsyn.orgorgsyn.org

| Catalytic System | Substrates | Product | Key Features |

| Pd/[P(OPh)3] / Chiral Quaternary Ammonium Salt | Glycine Imino Ester, Allylic Acetate | α-Allylic Amino Acids | High enantioselectivity without chiral phosphine ligands. acs.orgnih.govacs.org |

| Chiral Palladium-Phosphoramidite | 1,4-Dienes, Glycine Schiff Bases | β-Branched α-Amino Acid Surrogates | High regio-, Z/E-, diastereo-, and enantioselectivities. sciengine.com |

| [Pd(C3H5)Cl]2/(R)-BINAP | N-Substituted Glycine Ethyl Esters, α-(Trifluoromethyl)alkenyl Acetates | Trifluoromethyl-Containing Glycine Derivatives | Good yields and excellent enantioselectivities. researchgate.netresearchgate.net |

| Pd2(dba)3 / Tri(o-tolyl)phosphine | Organozinc Reagent, Vinyl Bromide | N-(Boc)-Allylglycine Methyl Ester | Zinc-mediated cross-coupling. orgsyn.orgorgsyn.org |

Palladium-Catalyzed Approaches

Reactions via C-H Activation of N-Allyl Imines with Glycinates

A novel and atom-economical approach involves the palladium-catalyzed C(sp³)–H activation of N-allyl imines. rsc.org In this process, a 2-aza-π-allyl palladium intermediate is generated from the N-allyl imine. rsc.org This intermediate then undergoes nucleophilic attack by glycinates, such as the benzophenone imine of a glycine ester, to yield vicinal diamino derivatives. rsc.orgresearchgate.net This reaction proceeds with high levels of diastereo- and enantio-control when a chiral bidentate ligand, such as (S,S)-Cy-DIOP, is employed. rsc.org The resulting products are formed as single regioisomers. rsc.org A significant advantage of this method is the ability to perform it as a one-pot operation starting from aldehydes, allyl amines, and glycinates under mild conditions. rsc.org

Decarboxylative Allylation with Vinylethylene Carbonates and Glycine Iminoesters

The synergistic palladium/copper-catalyzed enantioselective decarboxylative allylation of vinylethylene carbonates with glycine iminoesters provides an efficient route to trisubstituted allylic amino acid derivatives. sciengine.comx-mol.netresearchgate.net This method is characterized by high yields, exclusive regioselectivity, and excellent stereoselectivity. sciengine.comresearchgate.net The reaction demonstrates good tolerance for a wide range of vinylethylene carbonates substituted at the γ and β positions with both electron-donating and electron-withdrawing groups. sciengine.comresearchgate.net Furthermore, this protocol has been successfully applied to the gram-scale synthesis of chiral trisubstituted allylic amino acids while maintaining high enantioselectivity and geometric control. sciengine.comresearchgate.net The dual catalytic system, combining palladium and copper, has been shown to significantly enhance reactivity, overcoming challenges associated with single transition metal-catalyzed asymmetric allylation reactions. researchgate.net

Tandem Catalysis with Isothiourea forx-mol.netx-mol.net-Sigmatropic Rearrangement

A tandem relay catalytic process combining palladium and isothiourea has been developed for the enantioselective synthesis of α-amino acid derivatives. acs.orgnih.gov This methodology begins with a palladium-catalyzed allylic amination of an allylic phosphate (B84403) with a glycine aryl ester to generate an allylic ammonium salt in situ. acs.orgnih.gov This is followed by an enantioselective x-mol.netx-mol.net-sigmatropic rearrangement catalyzed by the isothiourea benzotetramisole. acs.orgnih.govscispace.com The process yields syn-α-amino acid derivatives with high diastereoselectivity and enantioselectivity. acs.orgnih.gov The use of a bench-stable succinimide-based palladium precatalyst, FurCat, is effective in promoting the initial allylic substitution. acs.orgnih.gov This method is particularly effective with 4-nitrophenylglycine esters and accommodates a variety of substituted cinnamic and styrenyl allylic ethyl phosphates. acs.orgnih.gov

| Catalyst System | Key Transformation | Product Type | Stereoselectivity | Ref. |

| Pd precatalyst (FurCat) / Isothiourea (benzotetramisole) | Allylic Amination / x-mol.netx-mol.net-Sigmatropic Rearrangement | syn-α-amino acid derivatives | High diastereo- and enantioselectivity | acs.orgnih.gov |

Synergistic Palladium/Copper Catalysis

A synergistic palladium and copper catalytic system has been effectively used for the stereodivergent synthesis of α,α-disubstituted α-amino acids. sciengine.comresearchgate.netorganic-chemistry.org In this dual catalytic approach, the palladium catalyst generates a π-allyl-Pd intermediate, while the copper catalyst acts as a Lewis acid to activate the nucleophile, which is typically a glycine iminoester. organic-chemistry.orgchinesechemsoc.org By selecting different enantiomers of the ligands for the two metal catalysts, it is possible to access all four stereoisomers of the product with high diastereoselectivity and enantioselectivity. organic-chemistry.org This method has been successfully applied to the allylation of aldimine esters with 1,3-dienes, demonstrating broad substrate scope and good functional group tolerance. organic-chemistry.org The combination of the two metal catalysts significantly improves reactivity, overcoming limitations seen in single-metal systems. researchgate.net

| Catalyst System | Reactants | Product | Key Features | Ref. |

| Palladium / Copper | Glycine iminoesters and Vinylethylene carbonates | Trisubstituted allylic amino acids | High yields, exclusive regioselectivity, excellent stereoselectivity | sciengine.comx-mol.netresearchgate.net |

| Palladium / Copper | Aldimine esters and 1,3-dienes | α,α-disubstituted α-amino acids | Stereodivergent, access to all four stereoisomers | organic-chemistry.org |

Allylic Alkylation of Chiral Glycine-Based Nickel Complexes

The asymmetric synthesis of multisubstituted allylic amino acid derivatives can be achieved through the palladium-catalyzed allylic alkylation of a chiral glycine-based nickel complex with vinylethylene carbonates. rsc.orgrsc.org This method yields products with high enantioselectivities and diastereoselectivities under mild reaction conditions. rsc.orgrsc.org The use of a chiral glycine-based nickel complex as a substrate allows for excellent control over the stereochemistry. rsc.org An added benefit of this approach is that the chiral ligand, such as (S)-BPB, can be recovered and reused for the synthesis of the chiral nickel complex. rsc.org This methodology has proven to be efficient for gram-scale synthesis, providing a practical route to chiral multisubstituted allylic amino acid derivatives. rsc.orgrsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Stereoselectivity | Ref. |

| Chiral glycine-based nickel complex | Vinylethylene carbonates | Palladium | Multisubstituted allylic amino acid derivatives | High enantio- and diastereoselectivity | rsc.orgrsc.org |

Hydrogen-Bond-Donor Catalysis for Enantioselective Synthesis

The enantioselective synthesis of α-allyl amino esters, including this compound derivatives, has been effectively achieved through hydrogen-bond-donor catalysis. nih.govnih.gov This approach utilizes a chiral squaramide as an anion-abstraction catalyst to facilitate the nucleophilic allylation of readily accessible α-chloro glycinates. nih.govnih.gov The process yields N-carbamoyl-protected amino esters with high levels of enantioselectivity, up to 97% enantiomeric excess (ee), and diastereoselectivity, often greater than a 10:1 ratio. nih.govnih.govacs.org

This method is versatile, accommodating a range of allylsilane and allylstannane nucleophiles to produce a variety of α-allyl amino esters. nih.gov Notably, it allows for the synthesis of crotylated products with adjacent stereocenters, a configuration that is challenging to obtain through traditional enolate alkylation methods. nih.govnih.govacs.org

Kinetic studies of these reactions reveal a first-order dependence on both the α-chloro glycinate and the nucleophile. nih.govnih.govacs.org This is consistent with a rate-limiting step involving the formation of the carbon-carbon bond. nih.govnih.gov Computational analyses support a concerted SN2 mechanism, as opposed to an energetically unfavorable SN1 pathway involving an iminium intermediate. nih.govnih.govacs.org The use of chiral dual-hydrogen-bond-donors, such as arylpyrrolidinosquaramides, has proven effective in controlling the stereochemical outcome of the reaction. nih.gov

Table 1: Enantioselective Allylation of α-Chloro Glycinate

| Catalyst | Nucleophile | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Chiral Squaramide | Allyltrimethylsilane | α-Allyl Amino Ester | Up to 97% | >10:1 |

| Chiral Squaramide | Allylstannane | α-Allyl Amino Ester | High | High |

Petasis Reaction for Allylglycine Derivative Synthesis

The Petasis borono-Mannich (PBM) reaction provides a powerful and flexible method for synthesizing a wide array of α-amino acid derivatives, including those of allylglycine. nih.govwikipedia.org This multicomponent reaction involves an amine, a carbonyl compound (like glyoxylic acid), and an organoboronic acid. nih.govbeilstein-journals.org

A key advantage of the Petasis reaction is its ability to generate substituted amines from diverse starting materials. wikipedia.org For instance, using allylboronic acid in conjunction with a chiral auxiliary like (S)-α-methylbenzylamine allows for the synthesis of allylglycine derivatives with good yields and high diastereoselectivity. nih.gov These derivatives can be further modified through steps like esterification and N-allylation, followed by ring-closing metathesis, to create enantiomerically pure cyclic α-amino acid derivatives. nih.gov

The reaction is compatible with various components. The carbonyl component can be glyoxylic acid, pyruvic acid, or other α-ketoacids. nih.gov The amine component can range from primary and secondary alkyl amines to anilines, amino acids, and even hydrazines. nih.gov This versatility makes the Petasis reaction a valuable tool for creating libraries of compounds for drug discovery and other applications. nih.gov

While often proceeding without a catalyst, asymmetric versions of the Petasis reaction have been developed, some utilizing chiral amines in stoichiometric amounts or, more recently, palladium catalysis for enantioselective transformations. beilstein-journals.org

Enzymatic Synthesis of this compound and Peptides

Enzymatic methods offer a green and highly selective alternative for the synthesis of this compound and its incorporation into peptides. These biocatalytic approaches often proceed under mild conditions and can exhibit remarkable stereospecificity.

Several commercially available proteases have been investigated for their ability to catalyze the synthesis of peptides containing the unnatural amino acid allylglycine. nih.govresearchgate.net A crucial initial step in this process is screening these enzymes for their esterase activity towards allylglycine esters, such as the methyl ester of DL-allylglycine (DL-AgOMe). nih.govcapes.gov.br This screening helps identify suitable catalysts for subsequent dipeptide synthesis. nih.gov For example, proteases from Aspergillus oryzae and Aspergillus sojae, as well as pronase E and protease Nagarse, have demonstrated the ability to synthesize the protected dipeptide Cbz-L-Ag-L-PheNH2 from Cbz-DL-AgOMe and L-PheNH2. nih.gov

Enzymes exhibit distinct specificities when incorporating allylglycine into peptide chains. While some proteases, like those from Aspergillus species, can use allylglycine as the acyl donor, they may not be able to utilize it as the acyl acceptor. nih.gov In contrast, other enzymes, such as chymotrypsin, can employ allylglycine ethyl ester (DL-AgOEt) as the acyl acceptor in the synthesis of dipeptides like Cbz-L-Phe-L-AgOEt. nih.gov

Table 2: Enzyme Specificity in Allylglycine Peptide Synthesis

| Enzyme | Acyl Donor | Acyl Acceptor | Synthesized Dipeptide |

|---|---|---|---|

| Proteases from Aspergillus oryzae and Aspergillus sojae | Cbz-DL-AgOMe | L-PheNH2 | Cbz-L-Ag-L-PheNH2 |

Biocatalysis is increasingly recognized as a cornerstone of green chemistry, offering environmentally benign routes for chemical synthesis. rsc.orgijfmr.com The use of enzymes, either as isolated catalysts or within whole-cell systems, provides significant advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. ijfmr.comacs.org

In the context of this compound and its derivatives, biocatalysis can be applied at various stages, from the synthesis of the amino acid itself to its incorporation into larger molecules. springernature.com The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are central to these biocatalytic approaches. mdpi.com Lipases, for example, are versatile enzymes used in the synthesis of bio-based polyesters and polyamides, which can include amino acid monomers like allylglycine. wur.nl

Enzyme-Mediated Peptide Synthesis Incorporating Allylglycine

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are being actively integrated into the synthesis of this compound and its derivatives to create more sustainable and environmentally friendly processes. ijfmr.com This involves the use of biocatalysts, such as enzymes and microorganisms, which can operate under mild conditions and often in aqueous environments, reducing the need for harsh solvents and reagents. rsc.orgijfmr.com

Visible-light-driven reactions represent another green approach, offering an alternative to energy-intensive methods for the functionalization of glycine derivatives. mdpi.com These photoredox-catalyzed reactions can enable direct C-H bond functionalization, a highly atom-economical process. mdpi.com

Furthermore, the development of one-pot enzymatic cascades, where multiple reaction steps are carried out in a single vessel by different enzymes, enhances the efficiency and reduces the waste generated during the synthesis. springernature.com The ultimate aim is to develop fully biocatalytic routes to bio-based polymers and other complex molecules, starting from renewable resources and minimizing environmental impact. acs.orgwur.nl

Solvent-Free and Aqueous Reaction Systems

The use of water as a solvent or the complete elimination of solvents are cornerstone principles of green chemistry. royalsocietypublishing.org These approaches reduce pollution, mitigate safety hazards associated with volatile organic compounds, and simplify product purification.

Aqueous Synthesis

Water is an ideal solvent for certain reactions due to its non-toxic, non-flammable, and inexpensive nature. royalsocietypublishing.org The synthesis of N-substituted glycine derivatives has been successfully demonstrated in aqueous media. One straightforward method involves the reaction of an amine with chloroacetic acid in water. For instance, various N-alkyl glycine derivatives have been synthesized by the dropwise addition of an alkyl amine to an aqueous solution of chloroacetic acid in an ice bath, followed by stirring for 24 hours. nih.govacs.org This method avoids toxic solvents and provides a safe pathway to these derivatives. nih.govacs.org

A patented process for preparing allylglycine itself highlights the reaction between a large excess of allylamine and chloroacetic acid in an aqueous solution at temperatures below 20°C. google.com The use of a significant excess of allylamine is crucial for achieving good yields and preventing side reactions. google.com After the reaction, the excess allylamine can be recovered by distillation, leaving a relatively pure aqueous solution of allylglycine that can be used directly in subsequent reactions without extensive purification. google.com

Palladium-catalyzed asymmetric allylic alkylation of glycine imino esters has also been effectively performed in a biphasic system using a 50% aqueous potassium hydroxide solution. acs.org The presence of water is essential for the phase-transfer catalyst (PTC) to function, enabling the generation of the nucleophilic glycine enolate at the interface between the organic and aqueous phases.

The synthesis of acyl glycine derivatives has also been achieved under green conditions. Sodium cocoyl glycinate, for example, was synthesized directly from coconut oil and sodium glycinate. scirp.org This process, which involves heating the reactants with a catalytic amount of sodium methoxide, is environmentally friendly as it avoids the toxic and irritating reagents like fatty acyl chlorides typically used in the Schotten-Baumann reaction. scirp.org

| Product/Derivative | Reactants | Solvent System | Key Conditions | Yield | Reference(s) |

| N-Alkyl Glycines | Alkyl Amine, Chloroacetic Acid | Water | Ice bath, 24h stirring | Not specified | nih.govacs.org |

| Allylglycine | Allylamine, Chloroacetic Acid | Aqueous | <20°C, excess allylamine | Good yields | google.com |

| α-Allylic Amino Acids | Glycine Imino Ester, Allyl Acetate | Toluene / 50% aq. KOH | 0°C, Pd catalyst, Phase-Transfer Catalyst | 82% | acs.org |

| Cocoyl Glycine | Coconut Oil, Sodium Glycinate | Solvent-Free (Melt) | ~160°C, cat. CH₃ONa | 87% | scirp.org |

Solvent-Free Synthesis

Solvent-free reactions, often conducted by heating a mixture of reactants, represent a highly efficient and environmentally friendly synthetic strategy. royalsocietypublishing.org The direct synthesis of sodium cocoyl glycinate from coconut oil and sodium glycinate is an example of a solvent-free process conducted at high temperatures. scirp.org Another relevant solvent-free approach is the isomerization of allylic alcohols using an immobilized rhodium catalyst-organic framework, which can achieve high turnover numbers with very low catalyst loadings. rsc.org While not directly synthesizing this compound, this demonstrates the potential of solvent-free catalytic systems for transformations involving allyl groups. Research has also explored the solvent-free synthesis of glycidol, a related compound, from 3-chloro-1,2-propanediol (B139630) and potassium carbonate, achieving an 80% yield of glycerol (B35011) carbonate with simultaneous production of glycidol. researchgate.net

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions in the solid state with minimal or no solvent. researchgate.netacs.org This technique offers several advantages, including reduced reaction times, high yields, room temperature conditions, and access to products that are difficult to obtain through traditional solution-based methods. researchgate.netacs.org The process involves grinding reactants together in a jar with milling media (balls), where the collisions generate localized high pressures and temperatures that drive the chemical transformation. cnr.it

Mechanochemistry has proven effective for a wide range of organic and inorganic syntheses. acs.org Although specific examples detailing the mechanochemical synthesis of this compound are not prevalent, the principles have been applied to related molecules. For instance, the mechanochemical oligomerization of glycine is a known process. researchgate.net Furthermore, mechanochemistry has been used to synthesize sterically hindered organometallic complexes, such as a tris(allyl)aluminum complex, which could not be isolated from solution-based attempts. acs.org This highlights the unique potential of mechanochemistry to overcome challenges in synthetic chemistry. The solvent-free preparation of Grignard reagents via ball milling, which can then be used in one-pot reactions with various electrophiles, further illustrates the utility of this approach for generating reactive intermediates in a sustainable manner. acs.org Given its success in promoting peptide bond formation and synthesizing complex organometallic reagents, mechanochemistry represents a promising future direction for the green synthesis of this compound and its derivatives. researchgate.net

Sustainable Reagent Utilization

The selection of reagents is a critical aspect of green synthesis, aiming to replace hazardous, toxic, or non-renewable substances with safer and more sustainable alternatives.

One notable example is the oxidation of N-p-methoxyphenyl (PMP) this compound. This transformation was efficiently achieved using inexpensive, non-activated powdered manganese(IV) oxide in dichloromethane. jst.go.jp The reaction proceeded smoothly at room temperature, yielding the desired imine in high purity after a simple filtration, thereby avoiding more hazardous or complex oxidation systems. jst.go.jp

In the synthesis of acyl glycinate surfactants, a significant green improvement is the use of fatty acid glycerides (oils) directly as the acylation reagent instead of fatty acyl chlorides. scirp.org The traditional Schotten-Baumann reaction employs toxic and corrosive reagents like thionyl chloride (SOCl₂) to generate the acyl chloride, producing hazardous byproducts. scirp.org The direct use of coconut oil, a renewable feedstock, eliminates these harmful reagents, making the process inherently safer and more environmentally friendly. scirp.org

In the broader context of peptide synthesis, where this compound can be a component, there is a drive to replace coupling reagents based on benzotriazole, which can have explosive properties. acs.org More sustainable alternatives like ethyl cyano(hydroxyimino)acetate (OxymaPure) have been developed, which offer comparable or better efficiency and lower racemization risk without the associated hazards. acs.org

| Reagent Class | Conventional Reagent | Sustainable Alternative | Application/Reaction | Reference(s) |

| Oxidizing Agent | Various (e.g., activated MnO₂) | Non-activated Manganese(IV) Oxide | Oxidation of N-PMP this compound to the corresponding imine | jst.go.jp |

| Acylating Agent | Fatty Acyl Chlorides (from PCl₃ or SOCl₂) | Fatty Acid Glycerides (e.g., Coconut Oil) | Synthesis of acyl glycinates | scirp.org |

| Coupling Agent | Benzotriazole-based (e.g., HOBt, HBTU) | Oxyma-based (e.g., OxymaPure, COMU) | Peptide bond formation | acs.org |

Mechanistic Investigations of Allyl Glycinate Reactions

Reaction Pathway Elucidation

Understanding the specific pathways through which allyl glycinate (B8599266) and its derivatives react is essential for controlling reaction outcomes and optimizing synthetic strategies. This involves detailed kinetic and computational studies to differentiate between possible mechanisms.

The nucleophilic allylation of glycine (B1666218) derivatives, particularly α-chloro glycinates, to form α-allyl amino esters has been a subject of detailed mechanistic investigation. The primary question revolves around whether the reaction proceeds through a concerted S_N2 mechanism or a stepwise S_N1 pathway.

Kinetic studies have shown that the catalytic reaction exhibits a first-order dependence on the concentrations of both the α-chloro glycinate and the allylsilane nucleophile. nih.gov This second-order rate law is consistent with two possibilities: a concerted S_N2 mechanism or a rate-determining allylation of an iminium intermediate formed in an S_N1 pathway. nih.gov

Computational analyses, specifically Density Functional Theory (DFT) calculations, have been employed to distinguish between these pathways. For the uncatalyzed reaction, calculations predict that the S_N1 pathway, which involves the formation of an iminium intermediate, is significantly higher in energy than the concerted S_N2 pathway. nih.gov However, when a squaramide organocatalyst is introduced, the S_N1 mechanism is slightly favored. nih.gov In this catalyzed S_N1 pathway, the rate-determining step shifts from the departure of the chloride leaving group to the formation of the new carbon-carbon bond. nih.gov

Further studies have revealed that the preferred mechanism can be influenced by the nature of the leaving group and the nucleophile, suggesting that the S_N1 mechanism may be more prevalent than previously thought in these types of reactions. nih.gov Interestingly, computational studies have also shown that the enantioselectivity of the reaction can arise from different pathways; the R-enantiomer may be formed via an S_N1 pathway, while the S-enantiomer is produced through an S_N2 pathway. nih.gov

| Mechanistic Pathway | Key Characteristics | Supporting Evidence |

| S_N2 | Concerted, single transition state. | Lower energy pathway in uncatalyzed reactions (DFT calculations). nih.gov |

| S_N1 | Stepwise, involves an iminium intermediate. | Favored in squaramide-catalyzed reactions (DFT calculations). nih.gov Rate-determining C-C bond formation. nih.gov |

Iminium intermediates are central to several reactions involving allyl glycinate derivatives. In the context of nucleophilic allylation, the formation of an iminium ion is the hallmark of the S_N1 pathway. nih.gov Computational studies have indicated that while the uncatalyzed formation of an iminium intermediate from α-chloro glycinate is energetically unfavorable, its involvement becomes more plausible in catalyzed reactions. nih.govnih.gov

In other reaction types, such as the reaction of imines derived from this compound with isocyanates, the formation of a putative six-membered iminium intermediate has been proposed. chemrxiv.org This intermediate is thought to arise after thiol displacement and subsequent re-addition. chemrxiv.org Similarly, in photoredox-catalyzed cross-dehydrogenative coupling reactions, glycine derivatives can be oxidized to an imine intermediate, which then participates in asymmetric Mannich-type reactions. rsc.org

The generation and subsequent reaction of iminium intermediates are often the key stereochemistry-determining steps. For instance, in certain organocatalyzed allylations, the catalyst is believed to control the chiral environment through interactions with the iminium intermediate, thereby directing the nucleophilic attack to a specific enantioface. beilstein-journals.org

The direct functionalization of allylic C(sp³)–H bonds represents a highly atom-economical approach to forming new carbon-carbon bonds. researchgate.net In the context of this compound chemistry, palladium-catalyzed asymmetric allylic alkylation of N-allyl imines with glycinates provides a powerful method for synthesizing vicinal diamino derivatives. semanticscholar.orgrsc.org

The proposed mechanism for this transformation begins with the coordination of a Pd(II) complex to the double bond of the N-allyl imine. semanticscholar.orgrsc.org This is followed by a Pd(II)-catalyzed allylic C–H activation, which generates a π-allyl palladium complex. semanticscholar.orgrsc.org This complex can exist in equilibrium between an all-carbon π-allyl form and a 2-aza-π-allyl form. semanticscholar.orgrsc.org The subsequent nucleophilic attack by a glycinate derivative on this intermediate leads to the final product with the reduction of Pd(II) to Pd(0). semanticscholar.orgrsc.org

Kinetic isotope effect studies in related platinum-catalyzed allylic C-H alkylations have shown a significant primary kinetic isotope effect, confirming that the cleavage of the allylic C-H bond is involved in the rate-determining step. chinesechemsoc.orgchinesechemsoc.org DFT calculations suggest that this C-H activation can proceed through a concerted proton and two-electron transfer process. chinesechemsoc.org

| Catalyst System | Proposed Intermediate | Key Mechanistic Step | Reference |

| Pd(II) / (S,S)-Cy-DIOP | 2-aza-π-allyl palladium complex | Allylic C-H activation | semanticscholar.orgrsc.org |

| Pt(0) / Phosphoramidite | π-allylplatinum intermediate | Concerted proton and two-electron transfer | chinesechemsoc.org |

chemrxiv.orgrsc.org-Sigmatropic rearrangements are a valuable class of reactions for carbon-carbon bond formation, particularly for synthesizing homoallylic amines from allylic ammonium (B1175870) ylides. rsc.org In the case of N-allyl α-amino esters, such as this compound derivatives, these rearrangements can be initiated by N-alkylation to form a quaternary ammonium salt, followed by deprotonation to generate an ammonium ylide. rsc.orgnih.gov This ylide then undergoes a concerted chemrxiv.orgrsc.org-rearrangement. rsc.org

It has been demonstrated that the N-alkylation and the chemrxiv.orgrsc.org-Stevens rearrangement can occur in a one-pot procedure, avoiding the need to isolate the intermediate quaternary ammonium salt. rsc.org The reaction conditions, such as the choice of solvent and base, can significantly influence the yield of the rearranged product. rsc.org For instance, using DMF as a solvent and DBU as a base has been shown to be effective. rsc.org

These rearrangements generally proceed through a five-membered, envelope-like transition state, and they are known to be highly stereospecific. rsc.org The geometry of the starting alkene often dictates the diastereoselectivity of the product, with (E)-alkenes typically yielding anti-products and (Z)-alkenes affording syn-products. rsc.org Asymmetric versions of this rearrangement have been developed, employing chiral auxiliaries or catalysts to achieve high levels of enantioselectivity. nih.govrsc.org

The aza-Wittig rearrangement, a nitrogen analogue of the well-known Wittig rearrangement, provides another pathway for transforming N-allyl glycine derivatives. umich.edu Specifically, the treatment of N-allyl-N-aryl glycine methyl ester derivatives with reagents like nBu₂BOTf and iPr₂NEt can induce an aza- chemrxiv.orgrsc.org-Wittig rearrangement to produce N-aryl allylglycine methyl ester derivatives. acs.orgnih.gov

While chemrxiv.orgrsc.org-aza-Wittig rearrangements are relatively common, the corresponding nih.govchemrxiv.org-rearrangements are less frequently observed and are often slower than their oxygen-containing counterparts. umich.edu In some cases, the aza- chemrxiv.orgrsc.org-Wittig rearrangement can be part of a cascade reaction sequence. For example, when conducted at elevated temperatures, the initial rearrangement product can undergo a subsequent hydroboration-oxidation reaction. acs.orgnih.gov The presence of an N-carbonyl group on the glycine derivative can lead to the formation of 1,4,2-oxazaborole derivatives instead. acs.orgnih.gov A Lewis acid is often required to facilitate the chemrxiv.orgrsc.org-sigmatropic rearrangement of N-alkyl N-allyl α-amino esters. rsc.org

Cycloaddition reactions offer a powerful strategy for the construction of cyclic and heterocyclic systems. libretexts.org Imines derived from this compound have been investigated as components in these reactions. For example, their reaction with isocyanates has been studied with the aim of producing β-lactam analogues via [2+2] cycloaddition or 2,3-dihydro-4H-1,3,5-oxadiazin-4-ones via [4+2] cycloaddition. chemrxiv.orgresearchgate.net

Aza-Wittig Rearrangements

Kinetic Studies and Rate Law Determination

Kinetic analyses of reactions involving this compound derivatives have provided significant insights into their reaction mechanisms. In the chiral-squaramide-catalyzed enantioselective synthesis of α-allyl amino esters from α-chloro glycinates, the reaction was found to follow a second-order rate law. nih.govnih.govscispace.com This indicates a first-order dependence on the concentration of both the α-chloro glycinate and the allylsilane nucleophile. nih.govnih.govscispace.com This kinetic profile is consistent with two possible pathways: a concerted SN2 mechanism or a stepwise SN1 mechanism where the rate-determining step is the allylation of an iminium intermediate. nih.govnih.gov

In a different study involving the reaction of glycine with o-phthaldialdehyde and 2-mercaptoethanol, a consecutive pseudo-first-order reaction was observed. The rate constants for the formation and subsequent reaction of the initial product were determined, highlighting the complexity of reaction kinetics in multi-step processes involving glycine derivatives. ugm.ac.id

The table below summarizes the key findings from kinetic studies on this compound reactions.

| Reactants | Catalyst/Reagent | Rate Law | Proposed Mechanism |

| α-Chloro glycinate, Allylsilane | Chiral Squaramide | Second-order overall (First-order in each reactant) nih.govnih.govscispace.com | Concerted SN2 nih.govnih.gov |

| Glycinate substrate, Allyl reagent | Hydrogen-Bond-Donor | First-order in each reactant beilstein-journals.org | Concerted SN2 or SN1 (rate-determining nucleophilic addition) beilstein-journals.org |

| Glycine, o-Phthaldialdehyde, 2-Mercaptoethanol | - | Consecutive pseudo-first-order ugm.ac.id | Sequential reaction pathway ugm.ac.id |

Stereochemical Control and Enantioinduction Mechanisms

The stereochemical outcome of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral amino acids. The enantioselectivity is often governed by the catalyst and the specific reaction mechanism.

In the squaramide-catalyzed allylation of α-chloro glycinates, high levels of enantioselectivity (up to 97% ee) and diastereoselectivity (>10:1 dr) were achieved. nih.govnih.gov The proposed mechanism for enantioinduction involves the formation of a hydrogen-bonded complex between the chiral squaramide catalyst and the α-chloro glycinate. This interaction is thought to stabilize the transition state and direct the incoming nucleophile to one face of the molecule. nih.govresearchgate.net Computational studies support a concerted SN2 mechanism where the catalyst controls the facial selectivity of the nucleophilic attack. nih.gov

Palladium-catalyzed asymmetric allylic alkylation (AAA) of glycinate derivatives is another powerful method for creating stereocenters. rsc.org In these reactions, a chiral ligand on the palladium catalyst is responsible for the enantioinduction. The mechanism involves the formation of a π-allyl palladium complex. The chiral ligand creates a chiral environment around the metal center, which dictates the face of the nucleophile's attack on the π-allyl complex. rsc.orgprinceton.edu By choosing the appropriate chiral ligand, it is possible to control the stereochemistry of the newly formed C-C bond. rsc.org For instance, the use of a chiral bisguanidinium cation as part of an ion pair catalyst has shown excellent enantioselectivities in allylic alkylation reactions. researchgate.net

Iridium-catalyzed allylic alkylation of glycinate nucleophiles has also been shown to produce products with high enantioselectivity. acs.org In these systems, the stereochemical outcome can sometimes be inverted by simply changing the base used in the reaction, highlighting the subtle interplay of different factors in controlling stereoselectivity. acs.org The use of chiral auxiliaries on the glycinate nitrogen, such as a chiral oxazolidinone, has also been employed to achieve diastereoselective radical reactions. cmu.edu

The following table presents examples of stereochemical outcomes in different this compound reactions.

| Reaction Type | Catalyst/Auxiliary | Enantio/Diastereoselectivity | Proposed Enantioinduction Mechanism |

| Allylation of α-chloro glycinates | Chiral Squaramide | Up to 97% ee, >10:1 dr nih.govnih.gov | Hydrogen-bonding interaction creating a chiral environment nih.gov |

| Pd-catalyzed allylic alkylation | Chiral Phosphine (B1218219) Ligands | High diastereo- and enantio-control rsc.org | Chiral ligand on Pd controls nucleophilic attack on π-allyl complex rsc.org |

| Ir-catalyzed allylic alkylation | Chiral Phosphite Ligand | Good to excellent enantioselectivities acs.org | Chiral ligand on Ir controls the approach of the nucleophile acs.org |

| Radical allylation | Chiral Oxazolidinone Auxiliary | Significant diastereoselectivity (93:7) cmu.edu | Steric hindrance from the chiral auxiliary directs the incoming radical cmu.edu |

Influence of Catalysts and Reaction Conditions on Selectivity

The choice of catalyst and reaction conditions plays a paramount role in determining the selectivity of reactions involving this compound. This includes chemoselectivity, regioselectivity, and stereoselectivity.

In palladium-catalyzed reactions, the nature of the ligand and the reaction conditions can influence whether C-allylation or N-allylation occurs. researchgate.net The presence of molecular sieves was found to be beneficial for enantioselectivity in some palladium-catalyzed allylic alkylations by removing water from the system. researchgate.net Furthermore, in reactions involving both allylation and Heck coupling, the electronic nature of the substrates can determine the dominant reaction pathway. researchgate.net

The catalyst system can also dictate the regioselectivity of the allylation. For example, in iridium-catalyzed allylic alkylations, branched products are often favored. acs.org The combination of a chiral aldehyde and a palladium catalyst can precisely control not only enantioselectivity but also the regioselectivity between linear and branched products. researchgate.net

Reaction conditions such as temperature, solvent, and the nature of the base can have a significant impact. numberanalytics.com For instance, in the alkylation of glycinate enolates, the metal cation (e.g., lithium, sodium, potassium) and the presence of additives like HMPA or TMEDA can dramatically affect the stereoselectivity. cdnsciencepub.com In some cases, changing the base from potassium hydroxide (B78521) to lithium hexamethyldisilazide can invert the diastereomeric ratio of the product in iridium-catalyzed reactions. acs.org The temperature can also influence the product distribution, with lower temperatures sometimes favoring kinetic over thermodynamic products. ethz.ch

The table below illustrates the influence of catalysts and conditions on selectivity.

| Reaction | Catalyst/Condition | Observed Selectivity | Reason |

| Pd-catalyzed allylic alkylation | Chiral Quaternary Ammonium Salt, Molecular Sieves | Increased enantioselectivity researchgate.net | Scavenging of water from the reaction medium researchgate.net |

| Ir-catalyzed allylic alkylation | Base (KOH vs. LiHMDS) | Inversion of diastereomeric ratio acs.org | Different aggregation states or coordination of the enolate acs.orgcdnsciencepub.com |

| Alkylation of glycinate enolates | Metal Cation (Li+, Na+, K+), Additives (HMPA) | Varied stereoselectivity cdnsciencepub.com | Changes in the structure and aggregation of the enolate cdnsciencepub.com |

| Cycloaddition of imines from this compound | Reaction Temperature | Kinetic vs. Thermodynamic product control ethz.ch | Higher temperatures can favor the thermodynamically more stable product ethz.ch |

Derivatization and Functionalization Strategies

Post-Synthetic Modifications of the Allyl Moiety

The terminal double bond of the allyl group is amenable to a wide range of transformations, enabling the introduction of new functional groups and the construction of complex molecular architectures.

Olefin Metathesis Reactions

Olefin metathesis has emerged as a powerful tool for carbon-carbon bond formation, and allyl glycinate (B8599266) derivatives are excellent substrates for these reactions. Ring-closing metathesis (RCM) of peptides containing two allylglycine residues is a common strategy for creating conformationally constrained cyclic peptides. orgsyn.org For instance, a tethered bis-allylglycine substrate can undergo RCM to produce macrocyclic olefin products, which upon hydrogenation, yield differentially protected 2,7-diaminosuberic acid derivatives. orgsyn.org

Cross-metathesis (CM) links the allyl group with another alkene, providing a route to more complex molecules like proline-glycine dipeptide mimics. rsc.org Furthermore, N-allyl-N-methyl amino esters, which can be derived from glycine (B1666218) esters, undergo catalytic ring-closing metathesis to form stereodefined piperidines after a subsequent hydrogenation step. organic-chemistry.org These reactions are typically catalyzed by ruthenium-based complexes, such as Grubbs or Hoveyda-Grubbs catalysts. organic-chemistry.org

Cycloaddition Reactions

The alkene of the allyl group can participate in various cycloaddition reactions. Research has shown that imines derived from allyl glycinate can react with isocyanates. researchgate.netcore.ac.uk These reactions were investigated for their potential to undergo [2+2] or [4+2] cycloadditions to form 1,3-diazetidinones or 2,3-dihydro-4H-1,3,5-oxadiazin-4-ones, respectively. researchgate.netcore.ac.uk However, for imines derived from this compound and certain substituted propionaldehydes, these specific cycloaddition products were not observed, indicating a high degree of substrate dependence on the reaction outcome. researchgate.netcore.ac.uk In other contexts, the double bond of allylglycine esters is known to be a viable substrate for various cycloaddition processes.

Another significant transformation is the [3+2] cycloaddition. N-alkylidene glycine ester anions, acting as azomethine ylides, can react with suitable dipolarophiles in a formal [3+2] cycloaddition to synthesize substituted prolines. wikipedia.org

Cross-Coupling Reactions (Heck, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are fundamental in modern synthesis for creating C-C bonds. The allyl group of this compound derivatives can be functionalized using these methods.

The Heck reaction couples the unsaturated allyl group with an aryl or vinyl halide. fu-berlin.de This reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion, and β-hydride elimination. nih.gov While specific examples detailing the Heck reaction on this compound itself are part of broader synthetic sequences, the reaction is widely applied to substrates possessing an allylic moiety to forge complex structures, including macrocycles used in drug discovery. researchgate.net For example, cascade reactions involving an initial allylation followed by a Heck coupling have been reported for amino acid esters. libretexts.org

The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, pairing an organoboron compound with a halide or triflate. nih.govyonedalabs.com Allylic substrates, such as allylic ethers or acetates, can serve as the electrophilic partner in these reactions. rsc.org The coupling of functionalized allylic fragments with arylboronic acids allows for the direct introduction of aryl groups to the allyl moiety. rsc.org The mechanism involves oxidative addition of the palladium(0) catalyst to the allylic substrate, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product. nih.govnih.gov

Oxidative Cleavage for Amino Acid Derivatization

The terminal double bond of the allyl group can be oxidatively cleaved to generate a carboxylic acid or aldehyde, providing a pathway to other valuable amino acid derivatives. researchgate.netacs.org A common method involves a two-step process: dihydroxylation of the alkene to a vicinal diol, followed by oxidative scission with an oxidizing agent like sodium periodate. nih.gov This strategy has been successfully employed in the synthesis of various nonproteinogenic amino acids. For instance, allylic amines, readily prepared from allylglycine precursors, can be oxidatively cleaved to furnish other α-amino acids. researchgate.netacs.org This approach has been used to access arginase inhibitors, where an allylated intermediate undergoes oxidative cleavage of the allyl group followed by reductive amination. orgsyn.org

Hydroboration Reactions

Hydroboration-oxidation provides a method to convert the terminal alkene of the allyl group into a primary alcohol with anti-Markovnikov regioselectivity. This reaction involves the addition of a borane (B79455) reagent (like BH₃ or its derivatives) across the double bond, followed by oxidation, typically with hydrogen peroxide and a base.

In the context of this compound derivatives, this reaction has been observed in fascinating cascade sequences. N-allyl-N-aryl glycine methyl esters, when treated with dibutylboron triflate and a base at elevated temperatures, can undergo an initial aza- researchgate.net-Wittig rearrangement which is then followed by a hydroboration-oxidation of the newly positioned allyl group to yield substituted amino alcohols. core.ac.uk This tandem process highlights the utility of hydroboration in complex, multi-step transformations starting from a simple this compound framework.

Formation of Imino Esters for Asymmetric Transformations

The nitrogen and α-carbon of the glycinate core are pivotal for another class of powerful transformations. This compound can be converted into its corresponding α-imino ester, typically by condensation with an aldehyde or ketone, or through oxidation. orgsyn.org These imino esters are highly valuable intermediates for the asymmetric synthesis of α,α-disubstituted amino acids.

A prominent application is the palladium-catalyzed asymmetric allylic alkylation (AAA) of the imino ester. In these reactions, the enolate of the imino ester acts as a soft nucleophile that attacks a π-allyl-palladium complex. The use of chiral phase-transfer catalysts or chiral ligands on the palladium center allows for high levels of enantioselectivity. rsc.org For example, the imino ester of tert-butyl glycinate can be allylated with high enantiomeric excess using a palladium catalyst in conjunction with a chiral cinchonidinium salt as a phase-transfer catalyst. rsc.org The allyl ester of glycinate can also be used directly in such transformations. orgsyn.org These methods provide access to a wide array of enantiomerically enriched α-allylic amino acids.

Conjugation to Polymers and Biocompatible Scaffolds

This compound serves as a critical building block for the functionalization of polymers, leading to the creation of advanced biocompatible scaffolds for tissue engineering. The reactive allyl group is particularly amenable to crosslinking reactions, enabling the formation of stable, three-dimensional networks.

A significant application involves the modification of polyphosphazenes. researchgate.net By incorporating this compound as a side group, photo-polymerizable poly(organo)phosphazenes are synthesized. researchgate.net These polymers, specifically poly[bis(glycine-allyl-ester)phosphazene], can be combined with other molecules like a trifunctional thiol and a divinyl ester. researchgate.netjku.at Through a process known as thiol-ene photo-polymerization, the allyl groups on the glycinate moieties react with thiol groups, creating a crosslinked, porous matrix. researchgate.netjku.at This method allows for the fabrication of scaffolds with interconnected porous structures, which are essential for applications in tissue regeneration, including nerve regeneration. jku.at

The resulting scaffolds are notable for their biocompatibility and tunable degradation rates. researchgate.net The degradation of these polyphosphazene-based materials yields non-cytotoxic products with a neutral pH, which is a significant advantage over other polymers that may produce acidic byproducts. researchgate.net Research has demonstrated that these scaffolds support cell adhesion and proliferation, making them promising materials for cell delivery and for inducing tissue formation, such as osteogenic differentiation. researchgate.net The highly cross-linked nature of these allyl-glycine-based structures is particularly advantageous for producing thin-walled structures via photochemical methods. jku.at

The table below summarizes research findings on the conjugation of this compound to polymers for creating biocompatible scaffolds.

| Polymer System | Crosslinking Chemistry | Application | Key Research Findings |

| Poly(organo)phosphazene | Thiol-ene photo-polymerization | Tissue Regeneration Scaffolds | Creates porous, degradable scaffolds with non-cytotoxic degradation products. researchgate.net |

| Poly[bis(glycine-allyl-ester)phosphazene] | Thiol-ene reactions (photochemically or thermally initiated) | Nerve Regeneration Implants | Allows fabrication of highly cross-linked structures; new vinyl-based systems are being explored to improve reaction kinetics over allyl derivatives. jku.at |

| N-Allyl glycine Polypeptoid | Thiol-ene photochemistry | Stimuli-responsive materials | N-Allyl glycine can be polymerized directly and subsequently modified, demonstrating its versatility as a functional monomer. rsc.org |

Derivatization for Analytical and Metabolomics Applications

In the fields of analytical chemistry and metabolomics, derivatization is a key strategy to improve the detection and quantification of molecules that may be present in low concentrations or exhibit poor analytical characteristics. While direct derivatization of this compound is not extensively documented, methods applied to its core components—the glycine and carboxyl groups—are highly relevant. These techniques enhance analytical sensitivity and expand detection coverage in complex biological samples. acs.orgnih.gov

Metabolomics studies often utilize liquid chromatography-mass spectrometry (LC-MS) for the comprehensive analysis of small molecules. shimadzu.comjst.go.jp Glycine conjugates, such as N-acyl glycines, are an important class of metabolites, and their accurate measurement is crucial for diagnosing certain metabolic diseases. acs.orgnih.gov To improve their detection by LC-MS, the carboxyl group, which is present in this compound, can be targeted. A common derivatization reagent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts quickly with carboxyl-containing metabolites in an aqueous solution. acs.orgnih.gov This derivatization enhances the ionization efficiency and chromatographic retention of the analytes, leading to a more sensitive and reliable quantification. nih.gov

Other derivatization strategies for amino acids and their derivatives include acylation (e.g., methylation, acetylation) and tagging with specific chemical moieties. nih.gov For instance, a "glycinylation" technique has been developed to label unmodified lysine (B10760008) residues in proteins with a single glycine tag, using Boc-glycine anhydride. nih.gov This approach allows for the relative quantification of protein modifications by mass spectrometry. nih.gov Such strategies, which target the fundamental functional groups of glycine, are applicable to this compound for enhancing its detection in various analytical platforms. These methods are crucial for overcoming challenges related to the wide polarity range of glycine conjugates and for achieving accurate quantification. nih.gov

The table below details common derivatization strategies applicable to glycine-containing compounds for analytical purposes.

| Derivatization Reagent/Method | Target Functional Group | Analytical Technique | Purpose of Derivatization |